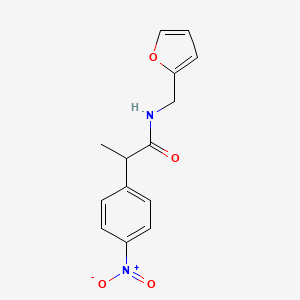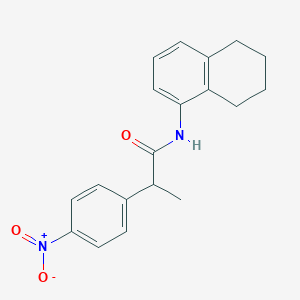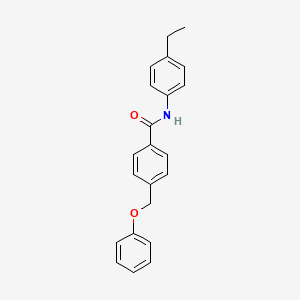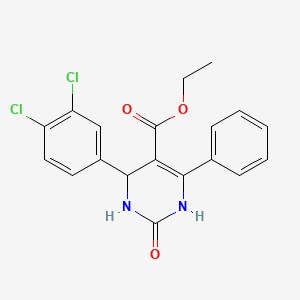![molecular formula C19H20ClNO6 B4077860 Methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate](/img/structure/B4077860.png)
Methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate
Übersicht
Beschreibung
Methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a propanoylamino group, and two methoxy groups attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 3-chlorophenol with propanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form 3-chlorophenoxypropanoic acid.
Amidation Reaction: The 3-chlorophenoxypropanoic acid is then reacted with 4,5-dimethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The chlorophenoxy group may interact with hydrophobic pockets in proteins, while the amide and methoxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
Comparison
Methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate is unique due to the presence of both the chlorophenoxy and dimethoxybenzoate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
Eigenschaften
IUPAC Name |
methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6/c1-11(27-13-7-5-6-12(20)8-13)18(22)21-15-10-17(25-3)16(24-2)9-14(15)19(23)26-4/h5-11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWJICPZIJVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4077789.png)
![2-(benzylthio)-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4077797.png)
![2-[2-(4-chlorophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4077811.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4077818.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide](/img/structure/B4077821.png)
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4077826.png)


![5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B4077864.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077879.png)

